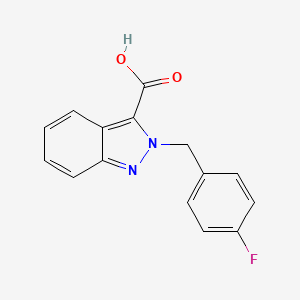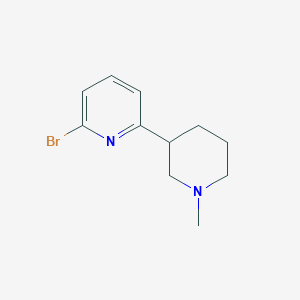
2-Bromo-6-(1-methylpiperidin-3-yl)pyridine
Vue d'ensemble
Description
“2-Bromo-6-(1-methylpiperidin-3-yl)pyridine” is a unique chemical provided to early discovery researchers . It has the empirical formula C11H15BrN2 and a molecular weight of 255.15 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(1-methylpiperidin-3-yl)pyridine” can be represented by the SMILES stringCC1CCCN(C1)c2cccc(Br)n2 . The InChI representation is 1S/C11H15BrN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Efficient Synthesis and Biological Activities : 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine derivatives have been synthesized using Suzuki cross-coupling reactions. These compounds have shown potential in biological applications, particularly in anti-thrombolytic activities and biofilm inhibition against certain bacteria, such as Escherichia coli (Ahmad et al., 2017).
Chemical Synthesis and Coordination Chemistry
- Versatile Terpyridine Analogues : The compound and its derivatives serve as versatile ligands in coordination chemistry, contributing to the development of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Photochemistry and Spectroscopy
- Photoinduced Tautomerization : Studies on derivatives of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine have revealed their ability to undergo various photoreactions, including excited-state intramolecular and intermolecular proton transfer, making them of interest in the field of photochemistry and spectroscopy (Vetokhina et al., 2012).
Antimicrobial Applications
- Antibacterial Activity : Some synthesized derivatives of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine have shown significant antibacterial activity against a range of aerobic and anaerobic bacteria, making them relevant in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Organometallic Chemistry and Catalysis
- Catalytic Applications in Ethylene Oligomerization : Nickel(II) complexes bearing 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine derivatives have shown effectiveness in catalyzing ethylene oligomerization, demonstrating potential in industrial applications (Nyamato et al., 2016).
Luminescence and Electroluminescent Devices
- Tuning of Emission Properties : The synthesis of iridium(III) complexes with derivatives of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine has been explored for tuning emission properties, with potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Structural Chemistry
- Crystal and Molecular Structure Analysis : The crystal and molecular structure of derivatives of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine have been analyzed to understand their geometry and intermolecular interactions, contributing to the field of structural chemistry (Rodi et al., 2013).
Bioinorganic Chemistry
- Complexes with Biological Studies : Ruthenium(III) complexes containing 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine derivatives have been synthesized and studied for their biological interactions and DNA binding affinities, contributing to bioinorganic chemistry (Omondi et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-6-(1-methylpiperidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDICNQWLSBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-methylpiperidin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



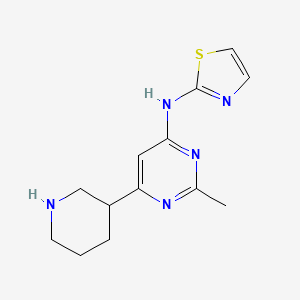
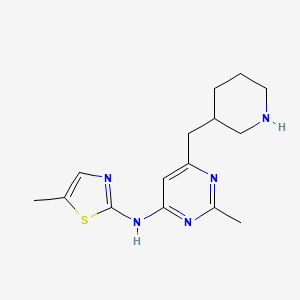
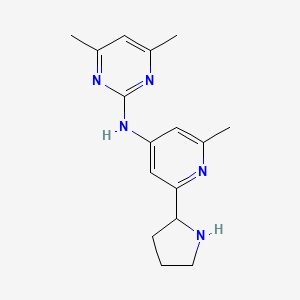
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
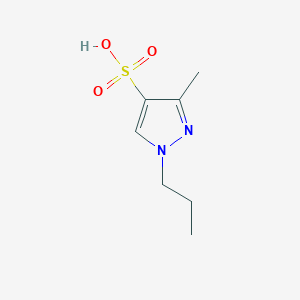
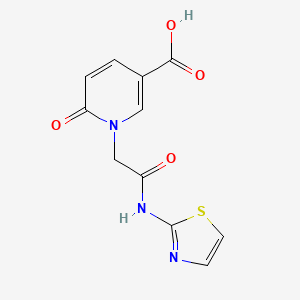
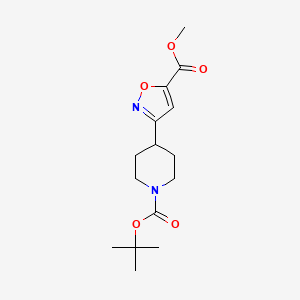
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1399184.png)
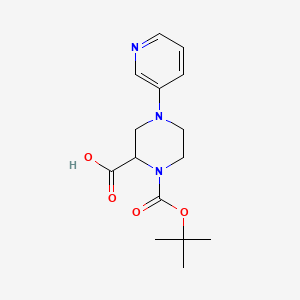
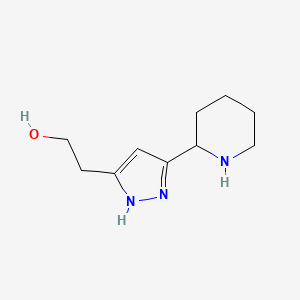
![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
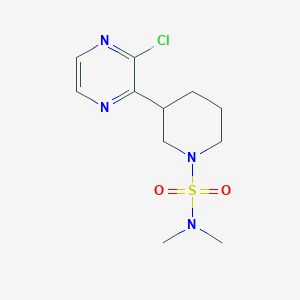
![Tert-butyl 3-[2-(2-aminopyridin-4-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1399190.png)
